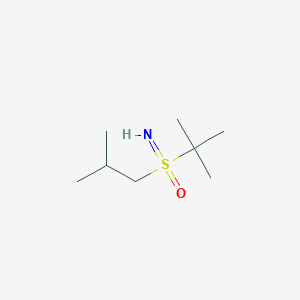

tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone

Description

Properties

Molecular Formula |

C8H19NOS |

|---|---|

Molecular Weight |

177.31 g/mol |

IUPAC Name |

tert-butyl-imino-(2-methylpropyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C8H19NOS/c1-7(2)6-11(9,10)8(3,4)5/h7,9H,6H2,1-5H3 |

InChI Key |

HFNSLNNUHNPSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=N)(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidative Imidation of Sulfides or Sulfilimines

- Starting Materials: Alkyl sulfides such as 2-methylpropyl sulfide or tert-butyl sulfide derivatives.

- Oxidants: Peracids such as meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide, or Caro's acid are commonly used to oxidize sulfides to sulfoximines by introducing the imino (=N-) and oxo (=O) groups on sulfur.

- Mechanism: The oxidation proceeds via formation of sulfilimines or sulfoximines through electrophilic attack on the sulfur atom, followed by rearrangement or substitution to install the imino group.

- Reaction Conditions: Typically conducted in organic solvents under controlled temperature to prevent overoxidation or side reactions.

Use of Chiral Sulfinamides for Enantioselective Synthesis

- Chiral Precursors: tert-Butanesulfinamide derivatives are employed to introduce chirality at the sulfur center, important for stereoselective synthesis of sulfoximines.

- Alkylation and Arylation: Sulfinamides can be selectively alkylated or arylated at the sulfur atom using alkyl halides or diaryliodonium salts in the presence of bases like sodium hydride and phase transfer catalysts (e.g., 15-crown-5).

- Removal of tert-Butyl Group: The tert-butyl protecting group on nitrogen can be removed post-synthesis by trifluoroacetic acid to yield the free sulfoximine.

- Enantiopurity Control: Careful choice of solvent and additives (e.g., LiBr) is critical to minimize racemization during fluorination and nucleophilic substitution steps.

Organocatalytic and Enzymatic Approaches

- Organocatalysis: Recent advances include organocatalytic aza-Henry reactions and other asymmetric transformations to build the sulfoximine framework with high enantiomeric excess.

- Enzymatic Oxidation: Use of enzymes such as monooxygenases with cofactors (e.g., NADPH) allows selective oxidation of sulfides to sulfoximines under mild conditions, scalable to industrial quantities.

Detailed Synthetic Example

A typical preparation sequence for tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone could involve:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Formation of Sulfilimine Intermediate | Reaction of 2-methylpropyl sulfide with an imination reagent (e.g., O-mesitylenesulfonylhydroxylamine) | Introduces the imino group to sulfur |

| 2. Oxidation | Treatment with mCPBA or H2O2 in an organic solvent (e.g., dichloromethane) at 0–25°C | Converts sulfilimine to sulfoximine with oxygen bonded to sulfur |

| 3. Purification | Extraction and crystallization or chromatography | Isolates pure this compound |

This approach aligns with the oxidative imidation strategies described in patent literature and academic reviews.

Notes on Reaction Optimization and Scale-Up

- Solvent Choice: Polar aprotic solvents like dichloromethane or toluene are preferred for oxidation steps to balance solubility and reaction rate.

- Temperature Control: Low temperatures prevent overoxidation or decomposition.

- Additives: Phase transfer catalysts and bases enhance selectivity and yield in alkylation steps.

- Scale-Up: Enzymatic oxidation methods have been demonstrated on scales up to 120 liters with high enantiomeric excess, indicating industrial viability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Imidation | Alkyl sulfides | mCPBA, H2O2 | Straightforward, widely applicable | Requires careful control to avoid overoxidation |

| Chiral Sulfinamide Alkylation | tert-Butanesulfinamide derivatives | Alkyl halides, NaH, crown ethers | Enantioselective, versatile | Multi-step, sensitive to racemization |

| Organocatalytic Synthesis | Imines and bromonitromethane | Organocatalysts | High enantioselectivity, mild conditions | May require long reaction times |

| Enzymatic Oxidation | Sulfides | Monooxygenases, NADPH | High selectivity, scalable | Requires enzyme availability and optimization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur center in tert-butyl(imino)(2-methylpropyl)-λ⁶-sulfanone participates in nucleophilic substitutions due to the electrophilic nature of the sulfonamide-like structure. Key reactions include:

-

Alkylation/Arylation : Reacts with alkyl halides or aryl iodonium salts under copper catalysis to form substituted sulfoximines. For example, diaryliodonium salts yield aryl-substituted products with preserved stereochemistry .

-

Fluorination : Treatment with electrophilic fluorinating agents produces sulfonimidoyl fluorides, though enantiopurity may degrade without stabilizing additives like LiBr .

Table 1: Reaction Conditions for Substituent Exchange

Hydrolysis and Acid-Catalyzed Transformations

The tert-butyl group and imino functionality enable acid-mediated transformations:

-

Deprotection : Trifluoroacetic acid cleaves the tert-butyl group, generating sulfinamides without racemization .

-

Hydrolysis : Reacts with aqueous bases to yield sulfonic acids or sulfonamides, depending on pH and temperature.

Mechanistic Insight :

The sulfur-oxygen bond polarization in the λ⁶-sulfanone core facilitates nucleophilic attack by water or hydroxide ions, leading to cleavage or functional group interconversion.

Redox Reactions

The sulfur atom undergoes oxidation and reduction under controlled conditions:

-

Oxidation : Hydrogen peroxide or polyoxometalate catalysts convert the sulfur center to higher oxidation states, forming sulfonic acid derivatives. Molybdate-based systems enhance enantioselectivity in asymmetric oxidations .

-

Reduction : Limited data suggest sodium borohydride reduces the imino group to an amine, though this may compromise sulfur stereochemistry.

Table 2: Redox Reaction Outcomes

| Oxidizing Agent | Product | Stereochemical Control |

|---|---|---|

| H₂O₂ | Sulfoxides/Sulfones | Moderate |

| Polyoxometalates | Chiral sulfonimidamides | High |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and tert-butylamine.

-

pH Sensitivity : Hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules . In biology, it is studied for its potential as a probe in NMR spectroscopy due to the unique properties of the tert-butyl group . In medicine, it is investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent . In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone" with two structurally related sulfanones, focusing on substituent effects, safety profiles, and inferred physicochemical properties.

Key Comparisons

The 2-methylpropyl (isobutyl) group in the target compound and ’s analog may enhance lipophilicity, influencing solubility in nonpolar solvents or membrane permeability in biological systems.

Safety and Handling :

- ’s compound requires stringent precautions (e.g., avoiding heat sources), suggesting flammability or thermal instability due to its alkyl substituents .

- The target compound’s safety profile remains uncharacterized, but its tert-butyl group could mitigate volatility compared to shorter-chain analogs.

Biological Activity: While discusses cyclic dipeptides (structurally unrelated to sulfanones) with antibacterial MIC values (e.g., 256–512 µg/mL against S.

Biological Activity

tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 135.2278 g/mol

- Structure : The compound features a tert-butyl group, an imino group, and a sulfanone moiety, which contribute to its unique reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Properties

Research indicates that compounds similar to tert-butyl sulfanones exhibit anticancer activity. For instance, studies on related sulfanones have shown their ability to inhibit cell proliferation in various cancer cell lines. This activity is often linked to their ability to interfere with DNA repair mechanisms, particularly through the inhibition of Ataxia-telangiectasia mutated (ATM) and Rad3-related (ATR) pathways, which are critical in the cellular response to DNA damage .

2. Insecticidal Activity

The compound has been investigated for its potential insecticidal properties. Research on sulfanone derivatives has demonstrated effectiveness against various pests, suggesting that this compound may possess similar insecticidal effects .

3. Antimicrobial Effects

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The presence of sulfur in its structure is hypothesized to contribute to its ability to disrupt microbial cell membranes or metabolic processes .

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone to ensure laboratory safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid ignition sources (P210) and ensure no contact with skin or eyes (H314). Leaks should be contained using inert absorbents (P390, P391).

- Storage : Keep in a dry environment (P402) below 50°C (P412) and separate from incompatible materials (P420). Use explosion-proof refrigeration if long-term stability is required .

Q. What synthetic strategies are typically used to prepare this compound, and what parameters are critical for yield optimization?

- Methodological Answer :

- While direct synthesis protocols are not explicitly documented, analogous organosulfur compounds (e.g., imino sulfanones) are synthesized via nucleophilic substitution or sulfur-transfer reactions. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.

- Temperature control : Maintain reactions at 0–25°C to prevent thermal decomposition.

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation .

Q. How can researchers identify and mitigate health hazards associated with this compound during experimental workflows?

- Methodological Answer :

- Hazard identification : Refer to safety codes (e.g., H314 for skin burns, H331 for inhalation toxicity).

- Mitigation : Implement engineering controls (e.g., fume hoods), emergency protocols (P375 for fire hazards), and toxicity screenings using in vitro models (e.g., cell viability assays) prior to handling .

Q. What analytical techniques are recommended to assess the purity of this compound in the absence of commercial standards?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–260 nm).

- Spectroscopy : Validate structural integrity via ¹H/¹³C NMR and FT-IR (e.g., imine C=N stretch ~1600 cm⁻¹).

- Elemental analysis : Compare experimental C/H/N/S percentages to theoretical values .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns or IR absorption bands) be resolved during structural characterization?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry).

- Computational modeling : Optimize molecular geometries using DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous signals .

Q. What experimental approaches are suitable for evaluating the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂).

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., decomposition at >50°C, per P412).

- Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via LC-MS .

Q. How can degradation pathways and byproducts of this compound be systematically analyzed under stress conditions?

- Methodological Answer :

- Forced degradation : Subject the compound to acid/base hydrolysis (0.1M HCl/NaOH), oxidative stress (3% H₂O₂), and UV light.

- Byproduct identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and match to spectral libraries.

- Kinetic studies : Plot degradation rates vs. pH/temperature to infer reaction mechanisms .

Q. What strategies are effective for studying the reactivity of this compound in diverse solvent systems?

- Methodological Answer :

- Solvent screening : Test polar aprotic (e.g., DMF, DMSO), polar protic (e.g., methanol), and nonpolar solvents (e.g., hexane) to assess solubility/reactivity.

- Kinetic profiling : Monitor reaction progress via in-situ Raman spectroscopy or time-resolved NMR.

- Ionic liquid compatibility : Explore imidazolium-based solvents (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) for enhanced stability in catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.